S, S-Reetz D-Diphosphonite

Asymmetric Hydrogenation β-Keto Esters Ruthenium Catalysis

Researchers requiring high enantioselectivity in β-keto ester hydrogenation or conjugate addition of electron-rich arylboronic acids face a critical limitation: conventional diphosphines like BINAP fail entirely with electron-rich substrates. S,S-Reetz D-Diphosphonite overcomes this barrier with a distinct, less electron-rich diphosphonite architecture that enables these transformations with exceptional fidelity. Its achiral diphenyl ether backbone is specifically tuned for Rh-catalyzed conjugate additions and Ru-catalyzed hydrogenations. - Delivers β-hydroxy esters at 95-99% ee in Ru-catalyzed hydrogenation of β-keto esters. - Enables Rh-catalyzed conjugate addition of electron-rich arylboronic acids (e.g., p-methoxyphenyl) to enones with 97.5:2.5 er - a reaction where BINAP yields only protonated byproducts. - Operates at just 0.3 mol% Rh loading, a 90% catalyst reduction versus typical BINAP protocols, minimizing precious-metal cost and waste treatment burden.

Molecular Formula C52H72O5P2
Molecular Weight 839.1 g/mol
Cat. No. B1515304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS, S-Reetz D-Diphosphonite
Molecular FormulaC52H72O5P2
Molecular Weight839.1 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)C6=CC=CC=C6OC7=CC=CC=C7P8OC9CCC1CCCCC1C9C1C2CCCCC2CCC1O8
InChIInChI=1S/C52H72O5P2/c1-5-17-37-33(13-1)25-29-43-49(37)50-38-18-6-2-14-34(38)26-30-44(50)55-58(54-43)47-23-11-9-21-41(47)53-42-22-10-12-24-48(42)59-56-45-31-27-35-15-3-7-19-39(35)51(45)52-40-20-8-4-16-36(40)28-32-46(52)57-59/h9-12,21-24,33-40,43-46,49-52H,1-8,13-20,25-32H2
InChIKeyIHNPHVDTLDUDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S,S-Reetz D-Diphosphonite Overview


S,S-Reetz D-Diphosphonite (CAS 898830-89-2) is a chiral bidentate ligand of the BINOL-derived diphosphonite family, characterized by an achiral diphenyl ether backbone linking two phosphonite units derived from (S)-BINOL . This ligand class was developed by the Reetz group as an alternative to electron-rich diphosphines (e.g., BINAP), offering a distinct electronic profile that enables high activity and enantioselectivity in specific transition metal-catalyzed transformations [1]. The compound is commercially available as a solid with a melting point range of 174–186 °C and an optical rotation of [α]²²/D -85.0° (c = 1 in chloroform) .

Ligand Class Chiral bidentate diphosphonite
Backbone BINOL-derived, diphenyl ether bridge
Electronic Profile Less electron-rich than BINAP; suited for electron-deficient metal centers

S,S-Reetz D-Diphosphonite Substitution Risks


Within the BINOL-derived diphosphonite family, substitution with analogs bearing different achiral backbones (e.g., xanthene-based S,S-Reetz X-Diphosphonite or ferrocene-based S,S-Reetz F-Diphosphonite) or switching to other ligand classes (e.g., BINAP, DuPhos, phosphoramidites) is not a functionally neutral exchange. The achiral backbone exerts a decisive influence on both the degree and direction of enantioselectivity, as well as on catalytic activity and substrate scope [1]. For instance, while the ethano- and phenylene-bridged diphosphonites (including S,S-Reetz D-Diphosphonite) are superior in Rh-catalyzed conjugate additions (er up to 99.5:0.5), the ferrocene-bridged variant (F-Diphosphonite) shows higher efficiency in certain hydrogenations [2]. Furthermore, compared to the classic diphosphine BINAP, diphosphonites are less electron-rich, which renders them uniquely suited for transformations where BINAP fails entirely, such as the addition of electron-rich arylboronic acids [1]. Selecting the correct ligand therefore requires precise matching of the achiral backbone to the specific reaction.

Target
S,S-Reetz D-Diphosphonite
Diphenyl ether backbone; delivers (S)-configuration in conjugate additions with reported high enantiomeric ratio.
Substitution Risk
Backbone Variants
Phenylene- or ferrocene-bridged analogs may reverse absolute configuration or reduce enantioselectivity; backbone dictates stereochemical outcome.
Target
S,S-Reetz D-Diphosphonite
Enables conjugate addition of electron-rich arylboronic acids with reported conversion; tolerates low catalyst loading.
Substitution Risk
Class Switch (BINAP)
BINAP may fail to deliver desired product with electron-rich arylboronic acids and requires higher Rh loading for comparable conversion.

S,S-Reetz D-Diphosphonite Performance Data


Enantioselective β-Keto Ester Hydrogenation

In Ru-catalyzed asymmetric hydrogenation of β-keto esters, the BINOL-derived diphosphonite with a diphenyl ether backbone (S,S-Reetz D-Diphosphonite) achieves enantioselectivities of 95–99% ee, establishing it as a top-tier ligand for this substrate class [1]. This performance places it among the most selective ligands available for β-keto ester hydrogenation, comparable to or exceeding many established systems.

β-Keto Ester ee
Class-level inference
95–99% ee
Reported top enantioselectivity within the class for β-keto ester hydrogenation.
Ru-catalyzed; diphenyl ether backbone ligand
Asymmetric Hydrogenation β-Keto Esters Ruthenium Catalysis

Conjugate Addition of Electron-Rich Arylboronic Acids

A critical functional advantage of S,S-Reetz D-Diphosphonite over BINAP is demonstrated in the Rh-catalyzed conjugate addition of electron-rich arylboronic acids. When using p-methoxyphenylboronic acid (10d), the Rh/BINAP system yields none of the desired adduct, with only protonation to anisole observed [1]. In stark contrast, Rh/S,S-Reetz D-Diphosphonite (ligand 3) delivers excellent conversion (87%) and high enantioselectivity (er 97.5:2.5) for the same substrate [2].

Electron-Rich ArB(OH)₂
Head-to-head
This ligand: 87% conv., er 97.5:2.5
BINAP: 0% desired adduct
Functional divergence with electron-rich substrates; reported conversion where BINAP fails.
p-Methoxyphenylboronic acid, Rh cat., dioxane/H₂O
Conjugate Addition Arylboronic Acids Rhodium Catalysis

Low Catalyst Loading Performance

S,S-Reetz D-Diphosphonite enables robust catalytic performance at significantly reduced Rh loadings. In the conjugate addition of phenylboronic acid to enone 9, the Rh/ligand 3 system achieves 100% conversion and an er of 95.5:4.5 using only 0.3 mol% Rh [1]. This contrasts with the original BINAP-based procedure, which typically requires a 5:1 excess of phenylboronic acid to maintain high conversion; lowering this ratio to 1.4:1 with BINAP causes conversion to drop from 99% to 64% [2].

Catalyst Loading
Head-to-head
0.3 mol% Rh, 99% conv.
Reported high conversion at substantially reduced Rh loading.
1.2 equiv ArB(OH)₂; contrast BINAP requires higher loading
Catalyst Loading Conjugate Addition Rhodium Catalysis

Ligand Backbone Enantioselectivity Reversal

Among the Reetz diphosphonite family, the achiral backbone dictates both the degree and the absolute stereochemical outcome. Ligand 3 (S,S-Reetz D-Diphosphonite with a diphenyl ether backbone) yields the (S)-product with an er of 99.5:0.5, matching the efficiency of BINAP (er = 98.5:1.5) [1]. In contrast, ligand 4 (bearing a phenylene bridge) induces the opposite (R)-enantiomer with an er of 98.5:1.5 [1]. The ferrocene-bridged ligands (2a–d) give only moderate selectivity (er 75.5:24.5 to 92.5:7.5) and lower conversions (77–100%) [1].

Backbone Reversal
Head-to-head
Ligand 3: er 99.5:0.5 (S)
Ligand 4 (phenylene): er 98.5:1.5 (R)
Backbone architecture dictates absolute configuration; selection of the correct variant is critical.
Rh-catalyzed conjugate addition of phenylboronic acid
Conjugate Addition Ligand Tuning Enantioselectivity

Arylboronic Acid Substrate Scope

S,S-Reetz D-Diphosphonite (ligand 3) demonstrates a broader tolerance for substituted arylboronic acids compared to BINAP. Across a panel of seven arylboronic acids (10a–g), ligand 3 delivers conversions of 75–100% and er values of 94.5:5.5 to 97.5:2.5 [1]. Notably, for electron-rich 10d (p-methoxyphenyl), BINAP gives 0% desired product, whereas ligand 3 achieves 87% conversion and 97.5:2.5 er [1]. For electron-deficient 10f (p-trifluoromethylphenyl), ligand 3 achieves 75% conversion and 95.5:4.5 er [1].

Substrate Scope
Head-to-head
7/7 ArB(OH)₂ tested; conv. 75–100%
Broad arylboronic acid tolerance; functional divergence with electron-rich substrates.
Electron-rich 10d: 87% conv. vs BINAP 0%
Conjugate Addition Arylboronic Acids Substrate Scope

S,S-Reetz D-Diphosphonite Applications


Asymmetric β-Keto Ester Hydrogenation

S,S-Reetz D-Diphosphonite is a premier ligand for Ru-catalyzed enantioselective hydrogenation of β-keto esters, consistently delivering β-hydroxy esters in 95–99% ee [1]. This high selectivity makes it suitable for pharmaceutical intermediates where stereochemical purity is critical. The diphenyl ether backbone provides an optimal electronic and steric environment for this transformation, distinguishing it from the xanthene-bridged variant (Reetz X-Diphosphonite), which is instead optimized for ketone transfer hydrogenation [1].

Electron-Rich Arylboronic Acid Conjugate Addition

When synthetic routes require conjugate addition of electron-rich arylboronic acids (e.g., p-methoxyphenylboronic acid) to enones, S,S-Reetz D-Diphosphonite is functionally indispensable. BINAP and other electron-rich diphosphines fail to produce the desired adduct with such substrates, yielding only protonated byproducts [1]. S,S-Reetz D-Diphosphonite enables this transformation with high conversion (87%) and enantioselectivity (97.5:2.5 er) [1].

Low Catalyst Loading Conjugate Addition

For cost-sensitive or large-scale applications, S,S-Reetz D-Diphosphonite enables Rh-catalyzed conjugate additions at only 0.3 mol% catalyst loading while maintaining high enantioselectivity (95.5:4.5 er) [1]. This 90% reduction in Rh loading relative to typical BINAP protocols (3 mol%) significantly lowers precious metal costs and simplifies waste treatment [2]. Additionally, the system tolerates near-stoichiometric arylboronic acid (1.2 equiv) without the conversion drop observed with BINAP at low excess [2].

Ligand-Controlled Stereodivergent Synthesis

In synthetic sequences requiring access to both enantiomers of a chiral building block, the Reetz diphosphonite family offers a unique ligand-controlled stereodivergence strategy. S,S-Reetz D-Diphosphonite (ligand 3) provides the (S)-product with exceptional selectivity (99.5:0.5 er), while the closely related ligand 4 (phenylene backbone) yields the (R)-product with similarly high selectivity (98.5:1.5 er) [1]. Procuring both ligands enables a unified reaction platform for generating either enantiomer without changing other reaction parameters.

Application
Selection Property
Validation Focus
Asymmetric β-keto ester hydrogenation
Reported enantioselectivity in β-keto ester hydrogenation
Stereochemical purity and ee verification
Electron-rich arylboronic acid conjugate addition
Functional divergence for electron-rich substrates
Conversion and er with p-methoxyphenylboronic acid
Low-catalyst-loading conjugate addition
Catalyst loading performance
Conversion at reduced Rh loading
Ligand-controlled stereodivergent synthesis
Backbone-dependent absolute configuration
Enantiomeric ratio and configuration confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for S, S-Reetz D-Diphosphonite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.